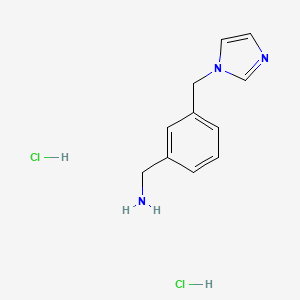

(3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2377033-94-6 . It has a molecular weight of 246.14 . It is a powder at room temperature .

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H11N3.2ClH/c11-7-9-2-1-3-10 (6-9)13-5-4-12-8-13;;/h1-6,8H,7,11H2;2*1H .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 246.14 .Scientific Research Applications

CYP Isoform Selectivity

(3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride may be related to the field of drug metabolism, specifically concerning the inhibition of cytochrome P450 (CYP) isoforms. Inhibitors with selectivity towards specific CYP isoforms are crucial for understanding drug-drug interactions and metabolism-based interactions. In particular, inhibitors for CYP2A6, a subtype of CYP, may be related to compounds such as 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM) and 3-(2-methyl-1H-imidazol-1-yl)pyridine (MIP), which could be structurally similar or related to the compound (Khojasteh et al., 2011).

Chemical Properties and Transformations of Imidazole Derivatives

Imidazole derivatives, like the one mentioned, may have significant chemical and biological properties. The synthesis of 4-phosphorylated imidazole derivatives, for instance, involves metallic derivatives of imidazole and phosphorus halides. These derivatives showcase a range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities. This demonstrates the versatile nature of imidazole derivatives in various scientific applications (Abdurakhmanova et al., 2018).

Imidazole in Heterocyclic Synthesis

The compound may be involved in the synthesis of heterocyclic compounds, a crucial area in medicinal chemistry. For example, the reactivity of certain imidazole derivatives makes them valuable as building blocks for synthesizing various heterocycles. The unique reactivity of these compounds can facilitate the generation of versatile products under mild reaction conditions, indicating their potential in innovative transformations (Gomaa & Ali, 2020).

Imidazole-based Drug Design

Imidazole derivatives are used as raw materials in pharmaceutical industries for manufacturing various drugs, including anti-fungal and bactericide agents. The significance of imidazole in drug design is evident from its role as an active drug for microbial resistance. Further research and synthesis of imidazole derivatives are recommended to combat the growth of new strains of organisms, highlighting the compound's potential in developing new therapeutics (American Journal of IT and Applied Sciences Research, 2022).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that imidazole derivatives have been found to exhibit a broad range of biological activities . They are known to interact with various targets, contributing to their diverse therapeutic potential .

Mode of Action

Imidazole derivatives have been reported to interact with their targets in a variety of ways, leading to different biological outcomes . For instance, some imidazole derivatives have been found to inhibit certain enzymes, while others may interact with specific receptors .

Biochemical Pathways

Given the diverse biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects would depend on the exact nature of the compound and its interaction with its targets.

Properties

IUPAC Name |

[3-(imidazol-1-ylmethyl)phenyl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c12-7-10-2-1-3-11(6-10)8-14-5-4-13-9-14;;/h1-6,9H,7-8,12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKRZTSOHPLBPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN2C=CN=C2)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2408615.png)

![N-(5-methyl-3-isoxazolyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2408616.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxamide](/img/structure/B2408622.png)

![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408623.png)

![2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2408630.png)

![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)